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Compound of Interest
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Cat. No.: B554944 Get Quote

Introduction

L-Threoninol, the reduced form of the amino acid L-threonine, is a chiral amino alcohol with

significant applications in organic synthesis, particularly as a building block for chiral ligands

and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is

essential for its identification, characterization, and quality control. This technical guide

provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for L-Threoninol.

It is important to note that while extensive spectroscopic data is available for its precursor, L-

Threonine, publicly accessible, experimentally-derived spectra for L-Threoninol are not readily

available. Therefore, this guide presents predicted data based on the known structure of L-
Threoninol and typical spectroscopic values for its constituent functional groups. The provided

experimental protocols are generalized for the analysis of amino alcohols.

Predicted Spectroscopic Data
The structural difference between L-Threonine (a carboxylic acid) and L-Threoninol (a primary

alcohol) leads to distinct spectroscopic signatures. The following tables summarize the

predicted NMR, IR, and MS data for L-Threoninol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Threoninol
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¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

H-1 ~3.5 - 3.7 Multiplet 2H -CH₂OH

H-2 ~3.0 - 3.2 Multiplet 1H -CH(NH₂)

H-3 ~3.8 - 4.0 Multiplet 1H -CH(OH)

H-4 ~1.1 - 1.2 Doublet 3H -CH₃

OH, NH₂ Variable Broad Singlet 3H -OH, -NH₂

¹³C NMR

Predicted

Chemical Shift

(ppm)

Assignment

C-1 ~65 - 70 -CH₂OH

C-2 ~55 - 60 -CH(NH₂)

C-3 ~70 - 75 -CH(OH)

C-4 ~15 - 20 -CH₃

Table 2: Predicted IR Absorption Bands for L-Threoninol
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Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad

N-H (Amine) Stretching 3300 - 3500
Medium (two bands

for -NH₂)

C-H (sp³) Stretching 2850 - 3000 Medium to Strong

C-O (Alcohol) Stretching 1000 - 1260 Strong

C-N (Amine) Stretching 1020 - 1250 Medium to Weak

O-H (Alcohol) Bending 1330 - 1440 Medium

N-H (Amine) Bending 1590 - 1650 Medium

Table 3: Predicted Mass Spectrometry Fragmentation for L-Threoninol

m/z Proposed Fragment Notes

105 [M]⁺ Molecular Ion

88 [M - NH₃]⁺ Loss of ammonia

74 [M - CH₂OH]⁺ Loss of hydroxymethyl group

57 [M - H₂O - NH₃]⁺ Loss of water and ammonia

44 [CH(NH₂)=CH₂]⁺
Common fragment from amino

alcohols

30 [CH₂=NH₂]⁺ Iminium ion

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for amino alcohols like

L-Threoninol. Instrument parameters should be optimized for the specific sample and

equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of L-Threoninol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will affect the

chemical shifts of exchangeable protons (OH and NH₂).

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if

necessary.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength for better resolution.

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-100 ppm).
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2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum.

Place a small amount of solid L-Threoninol directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of L-Threoninol with ~100 mg of dry, spectroscopic grade potassium

bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

3. Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of L-Threoninol (e.g., 1-10 µg/mL) in a suitable solvent system,

such as a mixture of water and methanol or acetonitrile, often with a small amount of

formic acid (0.1%) to promote protonation.
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Infuse the solution directly into the mass spectrometer or inject it into a liquid

chromatography system coupled to the mass spectrometer (LC-MS).

Instrument Parameters (ESI-MS):

Ionization Mode: Positive ion mode is typically used for amines to form [M+H]⁺ ions.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Optimize for stable spray.

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

200).

For Tandem MS (MS/MS):

Isolate the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 106).

Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

Analyze the resulting product ions to obtain structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like L-Threoninol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of L-Threoninol: A Technical
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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